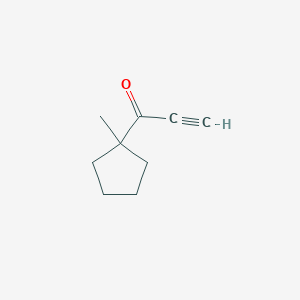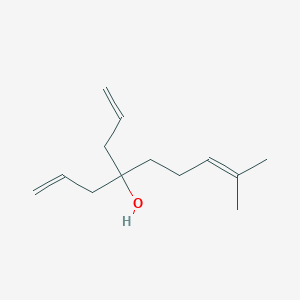![molecular formula C12H19BrClNS B14400227 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-34-9](/img/structure/B14400227.png)
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with a unique structure that includes a bromine atom, a hexylsulfanyl group, and a pyridinium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:
Alkylation: The attachment of the hexylsulfanyl group to the pyridine ring.
Quaternization: The formation of the pyridinium ion by reacting the pyridine derivative with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated pyridinium derivatives.
Substitution: Hydroxyl or amino-substituted pyridinium compounds.
科学研究应用
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hexylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
3-Bromo-1-methylpyridinium chloride: Lacks the hexylsulfanyl group, making it less hydrophobic.
1-Hexyl-3-methylpyridinium chloride: Lacks the bromine atom, affecting its reactivity.
3-Chloro-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride: Substitutes chlorine for bromine, altering its chemical properties.
Uniqueness
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the hexylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
属性
CAS 编号 |
88255-34-9 |
|---|---|
分子式 |
C12H19BrClNS |
分子量 |
324.71 g/mol |
IUPAC 名称 |
3-bromo-1-(hexylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H19BrNS.ClH/c1-2-3-4-5-9-15-11-14-8-6-7-12(13)10-14;/h6-8,10H,2-5,9,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
RWSQOTAJBLIFED-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)


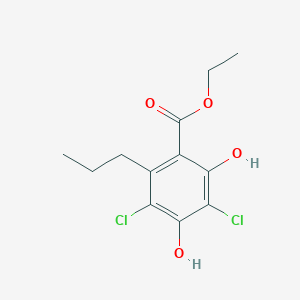
![5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one](/img/structure/B14400171.png)
oxophosphanium](/img/structure/B14400185.png)
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)
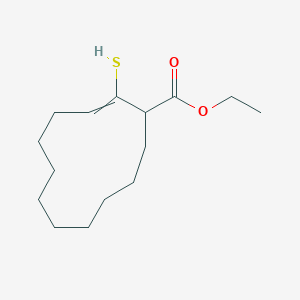
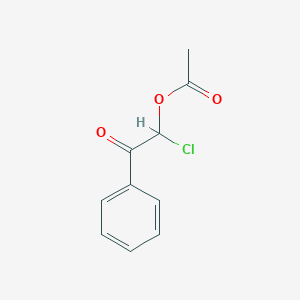
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
